molecular formula C18H16ClNO5 B7469939 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate

1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate

Cat. No. B7469939
M. Wt: 361.8 g/mol
InChI Key: ZTSIRXJWWDBDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity due to its euphoric effects. However, its use as a recreational drug has raised concerns about its safety and potential for abuse. Despite this, MDMA has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use can lead to several physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. Chronic use can also lead to long-term changes in brain function and structure.

Advantages and Limitations for Lab Experiments

1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been used in preclinical and clinical studies as a tool to investigate the neurobiological mechanisms underlying psychiatric disorders. However, its use in research is limited by its potential for abuse and neurotoxicity.

Future Directions

Future research on 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate should focus on its potential therapeutic applications, particularly in the treatment of PTSD and anxiety. Studies should also investigate the long-term effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use and the potential for abuse. Additionally, further research is needed to understand the neurobiological mechanisms underlying the effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate on the brain.

Synthesis Methods

The synthesis of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate through a reductive amination process using ammonia and sodium borohydride.

Scientific Research Applications

1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD when combined with psychotherapy.

properties

IUPAC Name

1,3-benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c19-13-5-3-12(4-6-13)18(22)20-9-1-2-17(21)25-14-7-8-15-16(10-14)24-11-23-15/h3-8,10H,1-2,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSIRXJWWDBDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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